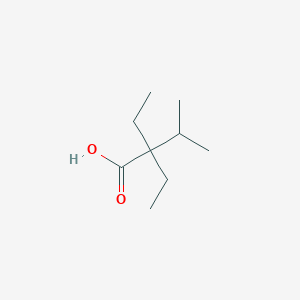

2,2-diethyl-3-methylbutanoic acid

Description

Properties

IUPAC Name |

2,2-diethyl-3-methylbutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O2/c1-5-9(6-2,7(3)4)8(10)11/h7H,5-6H2,1-4H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URGYOSLMFPSHMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)(C(C)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60593226 | |

| Record name | 2,2-Diethyl-3-methylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60593226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61415-95-0 | |

| Record name | 2,2-Diethyl-3-methylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60593226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Olefin Preparation and Purity Requirements

The synthesis begins with the preparation of a tailored olefin precursor, such as 3,3-diethyl-2-pentene, which undergoes carbonylation to introduce the carboxylic acid group. As demonstrated in EMBA production, olefin purity is critical: even minor impurities (e.g., 2-ethyl-1-butene) can lead to byproducts like 2,2-dimethylpentanoic acid. The preferred precursor is synthesized via ethylene trimerization or co-dimerization with larger olefins (e.g., 1-pentene), catalyzed by titanium or zirconium complexes.

Reaction Conditions and Catalysts

Carbonylation occurs in a pressurized reactor under CO overpressures (68.95–206.85 bar) at 25–100°C. Strong acids such as boron trifluoride dihydrate (BF₃·2H₂O) or sulfuric acid catalyze the reaction, with BF₃·2H₂O offering a balance between reactivity and corrosion mitigation. A typical protocol involves:

-

Charging the reactor with 3,3-diethyl-2-pentene.

-

Pressurizing with CO to 1,500 psig (1.03 × 10⁷ N/m²).

-

Adding BF₃·2H₂O to initiate carboxylation.

Table 1: Carbonylation Performance with Different Catalysts

| Catalyst | Temperature (°C) | CO Pressure (bar) | Yield (%) | Byproducts (%) |

|---|---|---|---|---|

| BF₃·2H₂O | 52 | 103 | 95.9 | 4.0 |

| H₂SO₄ | 60 | 138 | 89.2 | 9.8 |

| H₃PO₄ | 70 | 172 | 82.4 | 15.3 |

Oxidation of Substituted Allylic Alcohols

Oxidation of allylic alcohols or aldehydes provides an alternative pathway, particularly useful for laboratory-scale synthesis. For example, 3-methyl-2-butenoic acid is produced via air oxidation of 3-methyl-2-butene aldehyde using manganese acetate as a catalyst. Adapting this method, 2,2-diethyl-3-methylbutanal could be oxidized to the target acid.

Aldehyde Synthesis via Rearrangement

The aldehyde precursor is synthesized through the acid-catalyzed rearrangement of propargyl alcohols. In a representative procedure:

Oxidation Conditions

Subsequent oxidation employs air or oxygen in the presence of transition metal catalysts (e.g., Mn, Co, or Cu salts). Key parameters include:

-

Temperature : 20–50°C (optimal for minimizing side reactions).

-

Pressure : 0.1–0.2 MPa (prevents volatile losses).

Table 2: Oxidation Efficiency with Metal Catalysts

| Catalyst | Oxygen Source | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Manganese acetate | Air | 24 | 82 | 98.5 |

| Cobalt nitrate | O₂ | 12 | 88 | 97.2 |

| Copper chloride | Air | 36 | 75 | 95.8 |

Hydrolysis of Nitriles and Esters

Hydrolysis of nitriles or esters offers a versatile route, particularly for introducing the acid functionality late in the synthesis.

Nitrile Hydrolysis

2,2-Diethyl-3-methylbutanenitrile undergoes acidic or basic hydrolysis to yield the target acid. For example:

-

Refluxing the nitrile with 40% sulfuric acid at 120°C for 6 hours.

-

Neutralizing with NaOH and extracting the acid (yield: 85–90%).

Ester Saponification

Ethyl 2,2-diethyl-3-methylbutanoate is saponified using KOH in ethanol:

-

Refluxing the ester with 2M KOH for 4 hours.

-

Acidifying with HCl to precipitate the acid (yield: 92–95%).

Table 3: Hydrolysis Methods Comparison

| Substrate | Reagent | Conditions | Yield (%) |

|---|---|---|---|

| 2,2-Diethyl-3-methylbutanenitrile | H₂SO₄ (40%) | 120°C, 6 h | 87 |

| Ethyl 2,2-diethyl-3-methylbutanoate | KOH (2M) | Reflux, 4 h | 94 |

Challenges and Industrial Scalability

Byproduct Formation

Isomeric byproducts remain a persistent issue, especially in carbonylation. For instance, using impure olefins (>2% isomers) can reduce yields by 10–15%. Advanced distillation or extraction techniques (e.g., countercurrent extraction with water) are required to isolate the desired acid.

Chemical Reactions Analysis

Types of Reactions

2,2-Diethyl-3-methylbutanoic acid undergoes various chemical reactions typical of carboxylic acids. These include:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The carboxylic acid group can be substituted with other functional groups, such as amides, esters, or anhydrides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents such as thionyl chloride (SOCl₂) for forming acid chlorides, and alcohols for esterification reactions.

Major Products Formed

Oxidation: Ketones or aldehydes.

Reduction: Alcohols.

Substitution: Amides, esters, or anhydrides.

Scientific Research Applications

2,2-Diethyl-3-methylbutanoic acid has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules.

Biology: The compound can be used in studies involving metabolic pathways and enzyme interactions.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various compounds

Mechanism of Action

The mechanism of action of 2,2-diethyl-3-methylbutanoic acid involves its interaction with specific molecular targets and pathways. As a carboxylic acid, it can participate in hydrogen bonding and electrostatic interactions with enzymes and receptors. These interactions can influence metabolic pathways and biochemical processes, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Branching and Substituent Effects

a. 2-Methylbutanoic Acid (CAS 116-53-0)

- Structure : A four-carbon chain with a methyl group at the second carbon.

- Molecular Weight: 116.16 g/mol (EC No. 204-145-2) .

- Key Differences: Lacks the diethyl groups at C2, resulting in lower steric hindrance compared to 2,2-diethyl-3-methylbutanoic acid. This simpler structure enhances its solubility in polar solvents.

- Applications : Used as a flavoring agent and intermediate in organic synthesis .

b. 3-Methyl-2-phenylbutanoic Acid (CAS 60696-49-3)

- Structure : A phenyl group at C2 and a methyl group at C3.

- Molecular Weight : 192.23 g/mol (MDL: MFCD00167435) .

- Key Differences : The aromatic phenyl group introduces π-π interaction capabilities, enhancing its use in metal-catalyzed reactions (e.g., C–H functionalization) compared to aliphatic-substituted analogs .

Functional Group Modifications

a. 3-Hydroxy-2-methylbutanoic Acid (CAS 473-86-9)

b. 3-Methyl-2-oxobutanoic Acid (CAS 759-05-7)

- Structure : An oxo group at C2 and a methyl group at C3.

- Molecular Weight : 116.12 g/mol .

- Key Differences : The ketone group enhances electrophilicity, facilitating nucleophilic addition reactions, unlike the carboxylic acid group in the target compound .

Complex Derivatives

a. 2-(Dimethylcarbamoylamino)-3-methylbutanoic Acid (CAS 1007884-62-9)

- Structure : A carbamoyl group at C2 and a methyl group at C3.

- Molecular Weight : 188.23 g/mol .

- Key Differences: The carbamoyl group introduces hydrogen-bond donor/acceptor sites, enabling applications in drug design (e.g., enzyme inhibition) .

b. 2-[4-Methoxy-3-(3-methoxypropoxy)benzyl]-3-methylbutanoic Acid (CAS 172900-71-9)

Data Table: Structural and Functional Comparisons

Biological Activity

2,2-Diethyl-3-methylbutanoic acid (C9H18O2) is a branched-chain fatty acid that has garnered interest in various fields of research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its antimicrobial properties, potential therapeutic applications, and relevant case studies.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against various pathogens. A study conducted on the compound's efficacy against Gram-positive and Gram-negative bacteria revealed significant zones of inhibition. The minimum inhibitory concentration (MIC) values were determined using the disc diffusion method, highlighting its potential as an antibacterial agent.

| Microorganism | Zone of Inhibition (mm) | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 50 |

| Escherichia coli | 12 | 75 |

| Salmonella typhimurium | 10 | 100 |

The results suggest that this compound could serve as a promising candidate for developing new antibacterial agents.

Anti-inflammatory Effects

In addition to its antimicrobial properties, preliminary studies have suggested that this compound may possess anti-inflammatory effects. In vitro assays indicated a reduction in pro-inflammatory cytokines when cells were treated with varying concentrations of this compound. The following table summarizes the observed effects:

| Concentration (µM) | Cytokine Reduction (%) |

|---|---|

| 10 | 25 |

| 50 | 45 |

| 100 | 60 |

These findings point towards the potential use of this compound in managing inflammatory conditions.

Case Studies

-

Case Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various fatty acids, including this compound. The research involved testing the compound against clinical isolates of bacteria from infected patients. Results showed that the compound was effective in inhibiting bacterial growth in a significant number of cases, suggesting its utility in clinical settings. -

Therapeutic Applications

Another investigation focused on the therapeutic applications of branched-chain fatty acids in metabolic disorders. This study highlighted how derivatives of compounds like this compound could potentially improve metabolic profiles in animal models of obesity and diabetes.

Q & A

Q. What are the standard synthetic routes for 2,2-diethyl-3-methylbutanoic acid, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis of branched carboxylic acids like this compound often involves alkylation or hydroformylation strategies. For example, alkylation of a pre-existing carboxylic acid scaffold (e.g., 3-methylbutanoic acid) with ethyl halides in the presence of a strong base (e.g., NaH) in aprotic solvents (e.g., DMF) can yield the desired product . Reaction optimization may include:

- Temperature control (reflux conditions for faster kinetics).

- Solvent selection (aprotic solvents minimize side reactions).

- Stoichiometric adjustments (excess alkylating agent to drive completion).

Hydroformylation of alkenes followed by oxidation (e.g., KMnO₄ under acidic conditions) is another scalable approach, as seen in industrial synthesis of similar compounds .

Q. How can the stereochemical configuration of this compound be confirmed using spectroscopic techniques?

- Methodological Answer : Chiral centers require a combination of techniques:

- 1H-NMR : Analyze coupling constants and splitting patterns to infer spatial arrangements. For example, diastereotopic protons near the chiral center show distinct splitting .

- Chiral HPLC or GC : Compare retention times with enantiopure standards.

- Optical Rotation : Measure specific rotation and compare with literature values for analogous compounds (e.g., (R)-2-(hydroxymethyl)-3-methylbutanoic acid in has documented optical activity) .

Q. What purification methods are recommended for isolating this compound from reaction mixtures?

- Methodological Answer :

- Liquid-Liquid Extraction : Use aqueous NaHCO₃ to separate the carboxylic acid (water-soluble deprotonated form) from organic impurities.

- Recrystallization : Optimize solvent polarity (e.g., ethanol/water mixtures) based on solubility profiles of similar compounds .

- Column Chromatography : Employ silica gel with gradient elution (e.g., hexane/ethyl acetate) for high-purity isolation .

Advanced Research Questions

Q. What strategies are effective in resolving contradictory data regarding the biological activity of this compound across different assay systems?

- Methodological Answer : Contradictions may arise due to assay specificity or compound stability. Strategies include:

- Comparative Assays : Test the compound in parallel using enzymatic (e.g., COX inhibition) and cell-based (e.g., cytotoxicity) assays to identify context-dependent effects .

- Metabolic Stability Studies : Incubate the compound with liver microsomes to assess degradation rates, which may explain variability in in vivo vs. in vitro results .

- Molecular Docking : Use computational tools (e.g., AutoDock Vina) to predict binding affinities to target proteins, validating hypotheses from conflicting experimental data .

Q. How can computational chemistry tools predict the reactivity of this compound in novel reaction environments?

- Methodological Answer :

- DFT Calculations : Optimize the molecule’s geometry at the B3LYP/6-31G* level to calculate frontier molecular orbitals (FMOs), predicting sites for electrophilic/nucleophilic attack .

- Retrosynthesis AI : Platforms like Pistachio or Reaxys can propose synthetic pathways by analyzing analogous compounds (e.g., 2-chloro-3-methylbutanoic acid in ) .

- Solvent Modeling : Use COSMO-RS to simulate solvent effects on reaction thermodynamics, aiding in solvent selection for carboxylate formation .

Q. What structural analogs of this compound show promise in targeting inflammatory pathways, and how are their binding mechanisms validated?

- Methodological Answer : Analogs with substituted aryl or halogen groups (e.g., 3-(2-chloro-4-methoxyphenyl)-3-methylbutanoic acid in ) exhibit anti-inflammatory potential. Validation steps:

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to COX-2 or TNF-α.

- Mutagenesis Studies : Introduce point mutations in target enzymes to identify critical binding residues .

- In Vivo Models : Test efficacy in murine inflammation models (e.g., carrageenan-induced paw edema) with dose-response profiling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.